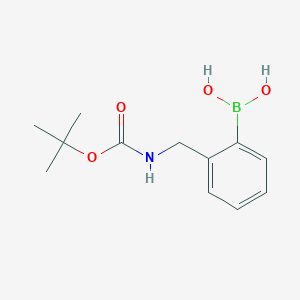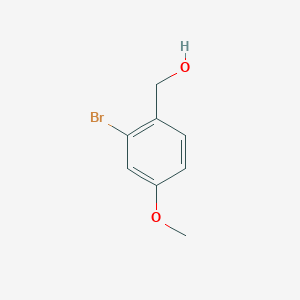
2-Bromociclopent-2-enol
Descripción general
Descripción
2-Bromocyclopent-2-enol is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of cyclopentene, featuring a bromine atom and a hydroxyl group attached to the cyclopentene ring
Aplicaciones Científicas De Investigación
2-Bromocyclopent-2-enol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Análisis Bioquímico
Biochemical Properties
2-Bromocyclopent-2-enol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 2-Bromocyclopent-2-enol and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further react with other biomolecules . Additionally, 2-Bromocyclopent-2-enol can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function and activity .
Cellular Effects
2-Bromocyclopent-2-enol has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This compound can also impact gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, 2-Bromocyclopent-2-enol can influence cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of 2-Bromocyclopent-2-enol involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and nucleic acids . The formation of these covalent adducts can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . Additionally, 2-Bromocyclopent-2-enol can induce changes in gene expression by modifying the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromocyclopent-2-enol can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to 2-Bromocyclopent-2-enol has been shown to cause persistent changes in cellular function, including alterations in cell signaling pathways and gene expression . These effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Bromocyclopent-2-enol in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 2-Bromocyclopent-2-enol can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
2-Bromocyclopent-2-enol is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules . This compound can also influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . Additionally, 2-Bromocyclopent-2-enol can interact with cofactors such as NADPH, affecting their availability and utilization in metabolic reactions .
Transport and Distribution
Within cells and tissues, 2-Bromocyclopent-2-enol is transported and distributed through interactions with transporters and binding proteins . This compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, 2-Bromocyclopent-2-enol can be taken up by cells through active transport mechanisms, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromocyclopent-2-enol is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function . The localization of 2-Bromocyclopent-2-enol within these compartments can impact its activity and the nature of its interactions with biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromocyclopent-2-enol can be synthesized through several methods. One common approach involves the bromination of cyclopentene followed by hydrolysis. For instance, cyclopentene can be reacted with bromine in the presence of a solvent like carbon tetrachloride to form 2-bromocyclopentene. This intermediate can then be hydrolyzed using aqueous sodium hydroxide to yield 2-bromocyclopent-2-enol .
Industrial Production Methods: Industrial production of 2-bromocyclopent-2-enol typically involves large-scale bromination and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromocyclopent-2-enol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromocyclopentanone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of 2-bromocyclopent-2-enol can yield cyclopent-2-enol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Sodium hydroxide (NaOH), water as solvent.
Major Products Formed:
Oxidation: 2-Bromocyclopentanone.
Reduction: Cyclopent-2-enol.
Substitution: Cyclopent-2-en-1-ol.
Mecanismo De Acción
The mechanism of action of 2-bromocyclopent-2-enol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Comparación Con Compuestos Similares
2-Bromocyclopentanone: Similar in structure but lacks the hydroxyl group.
Cyclopent-2-en-1-ol: Similar in structure but lacks the bromine atom.
2-Chlorocyclopent-2-enol: Similar in structure but has a chlorine atom instead of bromine.
Uniqueness: 2-Bromocyclopent-2-enol is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclopentene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-bromocyclopent-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTLYEBHUKZJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456504 | |
| Record name | 2-bromo-cyclopent-2-enol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86488-28-0 | |
| Record name | 2-bromo-cyclopent-2-enol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,5S)-N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1279074.png)








![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)

